molecular formula C14H21N B14197797 1-[(2S)-1-Phenylpropan-2-yl]piperidine CAS No. 918881-86-4

1-[(2S)-1-Phenylpropan-2-yl]piperidine

Cat. No.: B14197797
CAS No.: 918881-86-4
M. Wt: 203.32 g/mol
InChI Key: TWIKIOOMYIVBAD-ZDUSSCGKSA-N
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Description

1-[(2S)-1-Phenylpropan-2-yl]piperidine is an organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine with one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2S)-1-Phenylpropan-2-yl]piperidine can be achieved through several methods. One common approach involves the reaction of 1-phenyl-2-propanone with piperidine in the presence of a reducing agent such as sodium borohydride. The reaction typically occurs under mild conditions and yields the desired product with high enantiomeric purity .

Industrial Production Methods

Industrial production of this compound often involves multi-step synthesis processes that include the formation of intermediate compounds. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-[(2S)-1-Phenylpropan-2-yl]piperidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce secondary or tertiary amines .

Scientific Research Applications

1-[(2S)-1-Phenylpropan-2-yl]piperidine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.

    Industry: The compound is used in the production of various fine chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 1-[(2S)-1-Phenylpropan-2-yl]piperidine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting biochemical pathways involved in disease processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(2S)-1-Phenylpropan-2-yl]piperidine is unique due to its specific structural features and chiral nature, which confer distinct biological activities and synthetic utility. Its ability to interact with specific molecular targets makes it a valuable compound in drug discovery and development .

Properties

CAS No.

918881-86-4

Molecular Formula

C14H21N

Molecular Weight

203.32 g/mol

IUPAC Name

1-[(2S)-1-phenylpropan-2-yl]piperidine

InChI

InChI=1S/C14H21N/c1-13(15-10-6-3-7-11-15)12-14-8-4-2-5-9-14/h2,4-5,8-9,13H,3,6-7,10-12H2,1H3/t13-/m0/s1

InChI Key

TWIKIOOMYIVBAD-ZDUSSCGKSA-N

Isomeric SMILES

C[C@@H](CC1=CC=CC=C1)N2CCCCC2

Canonical SMILES

CC(CC1=CC=CC=C1)N2CCCCC2

Origin of Product

United States

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